2-(2-Aminoethylamino)ethanethiol;dihydrochloride
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Overview
Description
It is a thiol compound that can scavenge free radicals and protect cells from oxidative damage. This compound has been extensively studied for its potential to mitigate radiation and chemotherapy-induced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)ethanethiol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can act as a reducing agent due to the presence of the thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: The compound itself acts as a reducing agent, so no major products are formed.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-(2-Aminoethylamino)ethanethiol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of ligands and formation constants with copper (II) complexes, highlighting its utility in selective recognition processes.
Biology: Acts as a radioprotector and antimutagenic agent, protecting cells from the cytotoxic and mutagenic effects of chemotherapy drugs like cis-diamminedichloroplatinum (cis-DDP).
Medicine: Studied for its potential therapeutic effects in mitigating radiation-induced damage and chemotherapy-induced toxicity.
Industry: Utilized in the development of protective agents and antioxidants.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride involves its ability to scavenge free radicals and protect cells from oxidative damage. The thiol group reacts with reactive oxygen species (ROS) to neutralize them, thereby preventing cellular damage. Additionally, it inhibits topoisomerase IIα activity, affecting DNA synthesis and cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
- 3-Amino-1-propanethiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
Uniqueness
2-(2-Aminoethylamino)ethanethiol;dihydrochloride is unique due to its dual functionality as both a thiol and an amine, allowing it to participate in a wide range of chemical reactions. Its ability to protect against radiation and chemotherapy-induced toxicity sets it apart from other similar compounds.
Biological Activity
2-(2-Aminoethylamino)ethanethiol;dihydrochloride, also known as dihydrochloride salt of 2-aminoethylaminoethanethiol, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 2-aminoethanethiol with ethylenediamine in an aqueous medium. The product is isolated as a dihydrochloride salt to enhance stability and solubility.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides.
- Reduction : Acts as a reducing agent due to the thiol group.
- Substitution : Amino groups can participate in nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound is multifaceted, impacting various biochemical pathways and cellular processes.
The primary mechanism involves its ability to scavenge free radicals, protecting cells from oxidative damage. It reacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage. Additionally, it inhibits topoisomerase IIα activity, affecting DNA synthesis and cell cycle progression.
Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Radioprotection : It acts as a radioprotector and antimutagenic agent, shielding cells from the cytotoxic effects of chemotherapy drugs like cisplatin.
- Cancer Therapy : Investigated for its potential in mitigating radiation-induced damage and chemotherapy-induced toxicity, making it a candidate for supportive cancer therapy.
- Antioxidant Properties : Its ability to scavenge free radicals positions it as a potential antioxidant agent in various medical applications.
Case Studies
Several studies have documented the efficacy of this compound in clinical and preclinical settings:
- Study on Radioprotection : A study demonstrated that the compound significantly reduced radiation-induced cell death in vitro, suggesting its potential use in clinical settings for patients undergoing radiotherapy.
- Chemotherapy-Induced Toxicity : Research indicated that administration of this compound alongside cisplatin reduced nephrotoxicity in animal models, highlighting its protective role against chemotherapy side effects.
Comparative Analysis
A comparative analysis with similar compounds reveals unique properties:
Compound Name | Structure | Unique Properties |
---|---|---|
2-Mercaptoethylamine hydrochloride | C2H7N | Known for its reducing properties but lacks dual functionality. |
Cysteamine hydrochloride | C2H7N | Primarily acts as a reducing agent without significant radioprotective effects. |
3-Amino-1-propanethiol hydrochloride | C3H9N | Limited applications compared to the broader utility of this compound. |
Properties
IUPAC Name |
2-(2-aminoethylamino)ethanethiol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPVTWYMINAAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCS)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14706-38-8 |
Source
|
Record name | 2-[(2-aminoethyl)amino]ethane-1-thiol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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